
2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetonitrile Benzyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetonitrile Benzyl Ester is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is a protected intermediate used in the synthesis of Montelukast, a selective leukotriene D4-receptor antagonist used as an antiasthmatic agent .
Vorbereitungsmethoden
The synthesis of 2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetonitrile Benzyl Ester involves several steps. One common method includes the reaction of 2-(1-(hydroxymethyl)cyclopropyl)acetonitrile with benzyl alcohol under specific conditions to form the ester . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound .
Analyse Chemischer Reaktionen
2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetonitrile Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen cyanide, organometallics, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetonitrile Benzyl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetonitrile Benzyl Ester involves its conversion to active intermediates that interact with specific molecular targets. In the case of Montelukast synthesis, the compound undergoes a series of reactions to form the active drug, which then binds to leukotriene D4 receptors, inhibiting their activity and reducing inflammation in the airways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetonitrile Benzyl Ester include:
2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetamide Benzyl Ester: Similar structure but with an amide group instead of a nitrile group.
2-(1-(Hydroxymethyl)cyclopropyl)acetonitrile: Lacks the benzyl ester group.
2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetonitrile: Similar structure but without the benzyl ester group.
The uniqueness of this compound lies in its specific structure, which makes it a valuable intermediate in the synthesis of Montelukast and other related compounds .
Eigenschaften
Molekularformel |
C13H15NO2 |
|---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
2-hydroxy-2-[1-(phenylmethoxymethyl)cyclopropyl]acetonitrile |
InChI |
InChI=1S/C13H15NO2/c14-8-12(15)13(6-7-13)10-16-9-11-4-2-1-3-5-11/h1-5,12,15H,6-7,9-10H2 |
InChI-Schlüssel |
IEFACFRTGHBKQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(COCC2=CC=CC=C2)C(C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


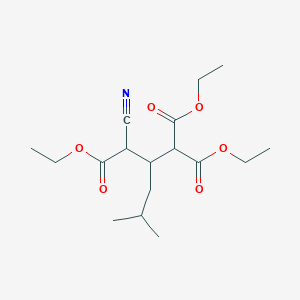
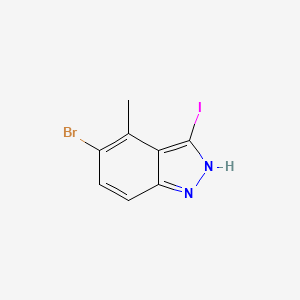


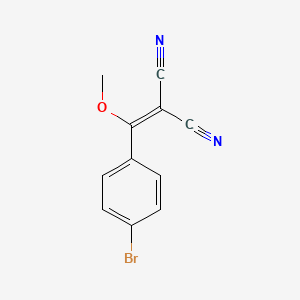
![N-[2-(1-methyl-1H-imidazol-4-yl)ethyl]-1,2-benzenediamine](/img/structure/B13845718.png)
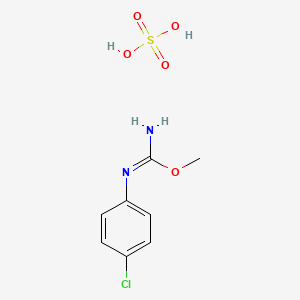
![(2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13845731.png)
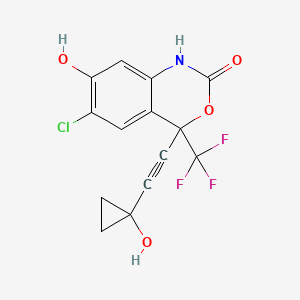
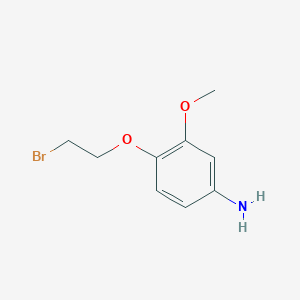
![3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13845758.png)
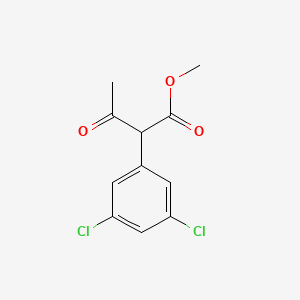
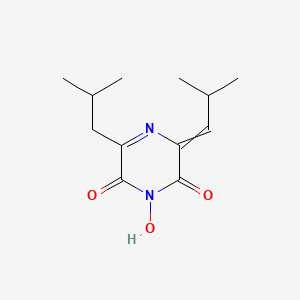
![N-Acetyl-D-[2,3-13C2]neuraminic Acid](/img/structure/B13845764.png)
